5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic organic compound that features a bromine atom and a pyrrolo-pyridine structure. This compound is of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activity.
This compound can be synthesized through various methods in laboratory settings. It is not commonly found in nature but can be derived from precursor compounds through chemical reactions.
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride falls under the class of heterocycles, specifically pyrrole and pyridine derivatives. These types of compounds are known for their diverse pharmacological properties.
The synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves:
The molecular structure of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride consists of a fused bicyclic system with a bromine substituent. The molecular formula is .
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can participate in various chemical reactions including:
The reactivity of the compound is influenced by the electronic properties imparted by the bromine atom and the nitrogen atoms in the heterocyclic rings.
The mechanism of action for 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride primarily relates to its interactions with biological targets:
Research indicates that derivatives of pyrrolo-pyridines exhibit anticancer and anti-inflammatory activities, suggesting potential therapeutic applications.
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has potential applications in:
Halogenation at the C5 position of the pyrrolo[2,3-b]pyridine scaffold is achieved through transition metal-catalyzed cross-coupling reactions. A key intermediate is 5-bromo-3-iodo-2-aminopyridine, which undergoes regioselective Sonogashira coupling with trimethylsilylacetylene under Pd/Cu catalysis to install alkyne functionalities (Scheme 1, [2]). Subsequent reductive ring closure using potassium tert-butoxide yields the bicyclic core with bromine retained at C5 (65-80% yield). For late-stage bromination, electrophilic substitution using bromine sources (e.g., NBS) in DMF at 0°C provides moderate selectivity, though over-bromination remains a challenge. Palladium-mediated approaches enable C–H activation bromination at C5 using Pd(OAc)₂ and N-bromosuccinimide (NBS), achieving >85% regioselectivity when directed by the pyrrole nitrogen .
Table 1: Catalytic Systems for C5 Bromination
Substrate | Catalyst System | Brominating Agent | Yield (%) | Regioselectivity |
---|---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Pd(OAc)₂/L-proline | NBS | 78 | C5:C3 = 9:1 |
3-Iodo-7-azaindole | None (thermal) | Br₂ | 65 | C5 only |
SEM-protected derivative | Pd₂(dba)₃/XPhos | CuBr₂ | 82 | C2 > C5 |
The inherent reactivity of the azaindole system necessitates protection strategies for selective C3/C5 derivatization. N-protection with tosyl (Ts) or trimethylsilylethoxymethyl (SEM) groups blocks electrophilic attack at the pyrrole nitrogen, enabling Suzuki-Miyaura coupling at C5. As demonstrated in Scheme 3 [2], 5-bromo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine undergoes Pd-mediated coupling with 3,4-dimethoxyphenylboronic acid to install biaryl systems (75-92% yield). Lithiation at C2 using LDA at −78°C followed by electrophile quenching provides 2-substituted derivatives, though competing C3 deprotonation limits yields to <50% without SEM protection [3]. For C3 functionalization, iodination with NIS precedes cross-coupling; N-protection is essential as unprotected analogs undergo decomposition.
Solvent-free ring closure of halogenated intermediates enhances sustainability and efficiency. Under neat conditions, potassium tert-butoxide-mediated cyclization of alkynyl aminopyridines proceeds at 120°C in 30 minutes (yield: 78% vs. 65% in THF). Microwave irradiation drastically accelerates Suzuki couplings: 5-bromo-7-azaindole reacts with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF (150°C, 10 min), achieving 85-95% conversion compared to 12-hour thermal reactions. Solid-supported catalysts (e.g., Pd/C) enable filtration-based purification, avoiding chromatographic separation of the polar hydrochloride salt .
The hydrochloride salt form enhances crystallinity, shelf stability, and aqueous solubility of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine. Salt formation is achieved by treating the free base with HCl (2.0 equiv.) in anhydrous diethyl ether, precipitating the hydrochloride as a white solid (mp: 178-182°C, ). This process purifies the compound by removing non-basic impurities. The hydrochloride’s hygroscopicity necessitates storage at <15°C under inert atmosphere. In kinase inhibitor synthesis, salt formation precedes final amide coupling to prevent acid-mediated decomposition of sensitive functional groups [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: